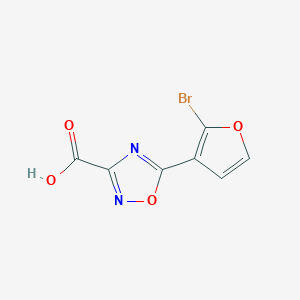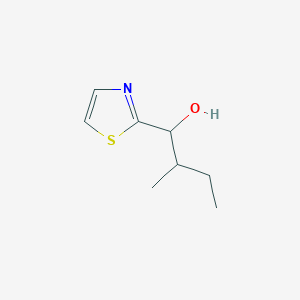
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the butanol side chain. One common method involves the reaction of 2-aminothiazole with 2-methylbutanal in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-(1,3-thiazol-2-yl)butan-2-one.
Reduction: 2-Methyl-1-(1,3-dihydrothiazol-2-yl)butan-1-ol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
相似化合物的比较
2-Methyl-1-(1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a shorter side chain.
2-Methyl-1-(1,3-thiazol-2-yl)ethanol: Even shorter side chain, affecting its physical and chemical properties.
2-Methyl-1-(1,3-thiazol-2-yl)butan-2-ol: Different position of the hydroxyl group, leading to different reactivity.
Uniqueness: 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is unique due to its specific combination of a thiazole ring and a butanol side chain, which imparts distinct chemical and biological properties
属性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC 名称 |
2-methyl-1-(1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-3-6(2)7(10)8-9-4-5-11-8/h4-7,10H,3H2,1-2H3 |
InChI 键 |
DOZYCGRVTCDELD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C1=NC=CS1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


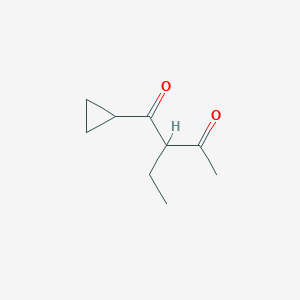


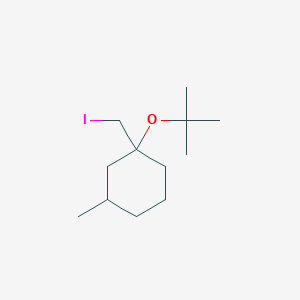
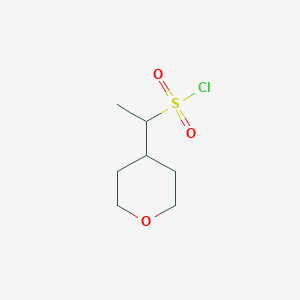
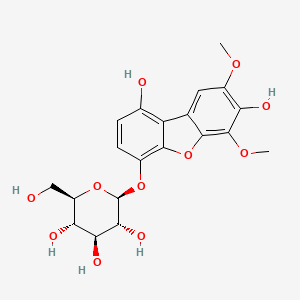
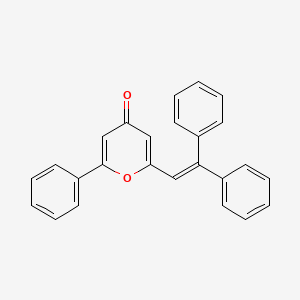
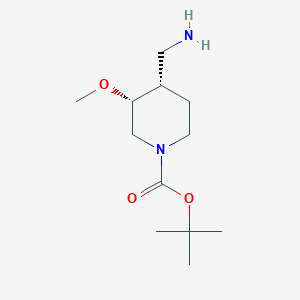
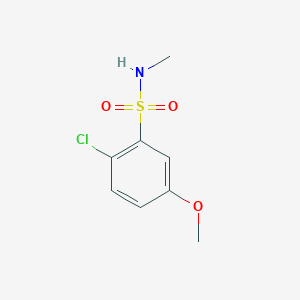
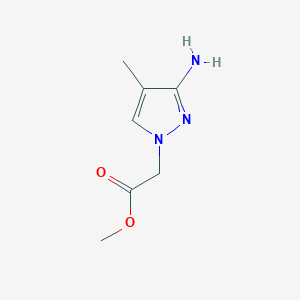
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
